



# Application Notes and Protocols: Carotegrast Methyl for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Carotegrast Methyl |           |
| Cat. No.:            | B1664470           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Carotegrast methyl, an oral small-molecule  $\alpha 4$ -integrin antagonist, is an emerging therapeutic agent for the treatment of moderately active ulcerative colitis (UC), a form of inflammatory bowel disease (IBD).[1][2] It functions by inhibiting the interaction of  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins on leukocytes with their corresponding endothelial ligands, VCAM-1 and MAdCAM-1, thereby impeding the migration of inflammatory cells into the gastrointestinal tissue.[1][3][4] Carotegrast methyl has been approved in Japan for the induction of remission in patients with moderately active UC who have had an inadequate response to 5-aminosalicylic acid (5-ASA) therapy.

Important Note on Combination Therapy: A comprehensive review of the current scientific literature reveals a notable absence of published clinical trial data regarding the efficacy and safety of **carotegrast methyl** when used in combination with other IBD treatments, such as biologics (e.g., anti-TNF $\alpha$  agents, vedolizumab), immunomodulators (e.g., azathioprine), or Janus kinase (JAK) inhibitors. The following application notes and protocols are therefore based on the available data for **carotegrast methyl** as a monotherapy for the induction of remission.

## **Data Presentation**



The following tables summarize the quantitative data from a pivotal Phase 3 clinical trial and real-world observational studies on the efficacy and safety of **carotegrast methyl** in patients with moderately active ulcerative colitis.

Table 1: Efficacy of **Carotegrast Methyl** in a Phase 3 Randomized Controlled Trial (NCT03531892) at Week 8

| Outcome<br>Measure        | Carotegrast<br>Methyl (960<br>mg TID, n=102) | Placebo<br>(n=101) | Odds Ratio<br>(95% CI) | p-value |
|---------------------------|----------------------------------------------|--------------------|------------------------|---------|
| Clinical<br>Response      | 45%                                          | 21%                | 3.30 (1.73–6.29)       | 0.00028 |
| Clinical<br>Remission     | 27%                                          | 11%                | 3.14 (1.42–6.96)       | 0.0049  |
| Symptomatic<br>Remission  | 30%                                          | 15%                | 2.45 (1.19–5.02)       | 0.015   |
| Endoscopic<br>Improvement | 47%                                          | 24%                | 2.87 (1.54–5.35)       | 0.00084 |
| Endoscopic<br>Remission   | 29%                                          | 13%                | 2.75 (1.29–5.85)       | 0.0086  |

TID: three times a day; CI: Confidence Interval.

Table 2: Safety Profile of **Carotegrast Methyl** in a Phase 3 Randomized Controlled Trial (NCT03531892) over 24 Weeks



| Adverse Event                             | Carotegrast Methyl (n=102)                 | Placebo (n=101) |
|-------------------------------------------|--------------------------------------------|-----------------|
| Any Adverse Event                         | 38%                                        | 39%             |
| Most Common AE: Nasopharyngitis           | 10%                                        | 11%             |
| Serious Adverse Events                    | 1% (anal abscess, unrelated to study drug) | 0%              |
| Adverse Events Leading to Discontinuation | 11.1% (in a real-world study)              | N/A             |

Data presented as the percentage of patients experiencing the event.

Table 3: Efficacy of Carotegrast Methyl in Real-World Studies

| Study Type                             | Number of Patients | Key Efficacy Outcome(s)                                                                               |
|----------------------------------------|--------------------|-------------------------------------------------------------------------------------------------------|
| Prospective Cohort Study               | 50                 | 45% clinical remission at week 8; 52% clinical remission at week 24 (for those continuing treatment). |
| Multicenter Retrospective Cohort Study | 62                 | 48.4% clinical remission at time of discontinuation.                                                  |
| Single-Center Retrospective<br>Study   | 14                 | 64% endoscopic improvement;<br>57% endoscopic remission<br>(median treatment duration 8<br>weeks).    |

## **Signaling Pathway**

The therapeutic effect of **carotegrast methyl** is achieved through the inhibition of leukocyte trafficking to the inflamed intestine. The diagram below illustrates this signaling pathway.





Click to download full resolution via product page

Caption: Mechanism of action of carotegrast methyl.

# **Experimental Protocols**

The following is a detailed protocol based on the methodology of the Phase 3, multicenter, randomized, double-blind, placebo-controlled clinical trial (NCT03531892) for **carotegrast** 



methyl in patients with moderately active ulcerative colitis.

#### 1. Study Objectives

- Primary Objective: To evaluate the efficacy of AJM300 (carotegrast methyl) compared to placebo in inducing a clinical response at Week 8.
- Secondary Objectives: To assess other efficacy endpoints including clinical remission, symptomatic remission, and endoscopic improvement/remission. To evaluate the safety and tolerability of AJM300.

#### 2. Study Design

- Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Phases:
  - Treatment Phase (8 weeks): Patients randomized to receive either AJM300 or placebo.
  - Extension Phase (up to 16 additional weeks): Patients who did not achieve endoscopic remission or cessation of rectal bleeding at Week 8 could continue their assigned treatment.
  - Open-Label Re-treatment Phase: For patients who relapsed after achieving remission with AJM300.

#### 3. Patient Population

- Inclusion Criteria:
  - Age: 20-75 years.
  - Diagnosis: Established diagnosis of ulcerative colitis.
  - Disease Activity: Moderately active UC, defined by a Mayo Clinic Score of 6-10.
  - Endoscopic Evidence: Mayo endoscopic subscore of ≥2.



- Rectal Bleeding: Rectal bleeding subscore of ≥1.
- Prior Treatment: Inadequate response or intolerance to oral 5-aminosalicylic acid (mesalazine).
- Exclusion Criteria:
  - Severe UC or imminent need for surgery.
  - Use of corticosteroids, biologics, or immunomodulators within a specified washout period.
  - History of major surgery of the gastrointestinal tract.
  - Presence of an active infection.
- 4. Treatment Regimen
- Investigational Drug: Carotegrast methyl (AJM300) 960 mg.
- · Control: Matching placebo.
- Administration: Oral, three times daily, after meals.
- Duration: 8 weeks for the primary analysis, with a possible extension up to a total of 24 weeks.
- 5. Randomization and Blinding
- Allocation Ratio: 1:1 (AJM300:Placebo).
- Method: Centralized dynamic allocation using a minimization method.
- Stratification Factors: Mayo Clinic score (6-7 vs. 8-10), prior use of corticosteroids/biologics/immunosuppressants (yes/no), duration of current induction therapy (<4 weeks vs. ≥4 weeks).</li>
- Blinding: Quadruple-blinding (patient, investigator, site staff, sponsor).
- 6. Efficacy and Safety Assessments



#### • Efficacy Assessments:

- Mayo Clinic Score: Assessed at baseline, Week 8, and other specified time points. The score comprises four components: stool frequency, rectal bleeding, physician's global assessment, and endoscopic findings.
- Endoscopy: Performed at baseline and Week 8.
- · Primary Endpoint Definition:
  - Clinical Response at Week 8: Defined as a reduction in Mayo score of ≥30% and ≥3 points from baseline, with a decrease in the rectal bleeding subscore of ≥1 point or a rectal bleeding subscore of 0 or 1, and an endoscopic subscore of ≤1.
- Safety Assessments:
  - Monitoring of adverse events (AEs) and serious adverse events (SAEs).
  - · Vital signs.
  - 12-lead electrocardiograms (ECGs).
  - Laboratory tests (hematology, serum chemistry, urinalysis).

#### 7. Statistical Analysis

- Analysis Set: Full Analysis Set (FAS), including all randomized patients who received at least one dose of the study drug.
- Primary Endpoint Analysis: The proportion of patients with a clinical response at Week 8 was compared between the AJM300 and placebo groups using a chi-squared test. An odds ratio and its 95% confidence interval were calculated.
- Secondary Endpoint Analysis: Proportions for binary endpoints were compared using the chisquared test. Continuous variables were analyzed using appropriate parametric or nonparametric tests.



## **Experimental Workflow Diagram**

The following diagram outlines the workflow of the Phase 3 clinical trial for carotegrast methyl.





Click to download full resolution via product page

Caption: Workflow of the Phase 3 clinical trial of carotegrast methyl.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 2. kissei.co.jp [kissei.co.jp]
- 3. What is the mechanism of Carotegrast methyl? [synapse.patsnap.com]
- 4. Real-World Effectiveness and Safety of Carotegrast Methyl in Japanese Patients with Moderately Active Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Carotegrast Methyl for Inflammatory Bowel Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664470#carotegrast-methyl-in-combination-withother-ibd-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com